REACTION_CXSMILES
|
[CH:1]([O:4][C:5]([CH:7]1[CH:19]([CH2:20][O:21][CH3:22])[C:18]2[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([O:23][CH2:24][C:25]4[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=4)[CH:16]=3)[NH:11][C:10]=2[CH2:9][NH:8]1)=[O:6])([CH3:3])[CH3:2].C(N(CC)CC)C.ClOC(C)(C)C>C(Cl)Cl>[CH:1]([O:4][C:5]([C:7]1[N:8]=[CH:9][C:10]2[NH:11][C:12]3[C:17]([C:18]=2[C:19]=1[CH2:20][O:21][CH3:22])=[CH:16][C:15]([O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[CH:14][CH:13]=3)=[O:6])([CH3:3])[CH3:2]
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Name
|
6-benzyloxy-4-methoxymethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid isopropyl ester
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Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)C1NCC=2NC3=CC=C(C=C3C2C1COC)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
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ClOC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for another 10 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
agitated for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture is concentrated to one-half
|
Type
|
EXTRACTION
|
Details
|
extracted once
|
Type
|
STIRRING
|
Details
|
by shaking with dilute ammonia solution
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed over silica gel with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)C=1N=CC=2NC3=CC=C(C=C3C2C1COC)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |